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Compound of Interest

Compound Name: Fmoc-Ala-OH-15N

Cat. No.: B558012 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of N-(9-

Fluorenylmethoxycarbonyl)-L-alanine (¹⁵N), herein referred to as Fmoc-Ala-OH-¹⁵N. It details its

physicochemical properties, synthesis, and critical role as a site-specific isotopic label in

Nuclear Magnetic Resonance (NMR) spectroscopy for studying peptide and protein structure,

dynamics, and interactions.

Introduction to Fmoc-Ala-OH-¹⁵N
Fmoc-Ala-OH-¹⁵N is a derivative of the amino acid L-alanine, which has been isotopically

labeled with nitrogen-15 (¹⁵N) at the α-amino group. This amino group is protected by a 9-

fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for

solid-phase peptide synthesis (SPPS).[1] The incorporation of the ¹⁵N stable isotope makes

Fmoc-Ala-OH-¹⁵N an invaluable tool for a variety of analytical techniques, most notably NMR

spectroscopy and mass spectrometry.[1]

In the context of NMR, the ¹⁵N nucleus possesses a nuclear spin of 1/2, making it NMR-active.

Site-specific incorporation of a ¹⁵N label into a peptide or protein allows researchers to focus on

particular regions of the biomolecule. This is especially powerful in drug discovery and

structural biology for elucidating molecular interactions, characterizing structural changes, and

understanding dynamic processes at the residue-specific level.[1] The 2D ¹H-¹⁵N Heteronuclear

Single Quantum Coherence (HSQC) experiment, in particular, provides a "fingerprint" spectrum
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of the protein backbone, where each amide group gives rise to a specific correlation peak,

allowing for detailed analysis.[2]

Physicochemical and Spectroscopic Data
The fundamental properties of Fmoc-Ala-OH-¹⁵N are critical for its application in peptide

synthesis and spectroscopic analysis. Key data points are summarized below.

Table 1: Physicochemical Properties of Fmoc-Ala-OH-¹⁵N
Property Value Reference(s)

Chemical Formula C₁₈H₁₇¹⁵NO₄

Molecular Weight ~312.33 g/mol

Isotopic Purity ≥98 atom % ¹⁵N

Appearance White to off-white solid

Melting Point 147-153 °C

Optical Activity [α]²⁰/D = -18° (c=1 in DMF)

Storage Temperature 2-8°C

Table 2: Characteristic ¹H NMR Chemical Shifts
Proton NMR is used to confirm the structure of the molecule. The chemical shifts for Fmoc-Ala-

OH-¹⁵N are nearly identical to its unlabeled counterpart.

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Reference(s)

Alanine α-H ~4.35 Quartet ~7.1

Alanine β-CH₃ ~1.30 Doublet ~7.1

Fmoc CH, CH₂ 4.24 - 4.30 Multiplet -

Fmoc Aromatic H 7.35 - 7.90 Multiplet -
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Synthesis and Isotopic Labeling
The synthesis of Fmoc-Ala-OH-¹⁵N is a straightforward procedure involving the protection of

the ¹⁵N-labeled L-alanine.

General Synthesis Protocol
The primary method for synthesizing Fmoc-Ala-OH-¹⁵N involves the reaction of ¹⁵N-labeled L-

alanine with an Fmoc-donating reagent. High yields, often approaching 99%, can be achieved

under optimized conditions.

Reaction Scheme: ¹⁵N-L-Alanine + Fmoc-OSu (or Fmoc-Cl) --(Base, Solvent)--> Fmoc-Ala-OH-

¹⁵N

Step-by-Step Methodology:

Dissolution: Dissolve ¹⁵N-L-alanine in a mixed solvent system, such as water/dioxane.

Base Addition: Add a base, typically sodium bicarbonate or sodium carbonate, to the solution

to deprotonate the amino group and facilitate the reaction.

Fmoc Reagent Addition: Add the Fmoc reagent, such as N-(9-

fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), to the mixture.

Reaction: Stir the mixture at room temperature, typically overnight, to allow the reaction to

proceed to completion.

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent.

Purification: Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the

Fmoc-protected product.

Isolation: Collect the white solid precipitate by filtration, wash thoroughly with water to

remove salts, and dry under vacuum.

Applications in NMR Spectroscopy and Drug
Development
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The primary utility of Fmoc-Ala-OH-¹⁵N is for site-specific isotopic labeling of synthetic peptides

for NMR studies. This approach offers significant advantages over uniform labeling, especially

for studying large proteins or specific functional domains.

Structural Analysis: By placing a ¹⁵N label at a specific alanine site, researchers can

unambiguously assign signals in the NMR spectrum corresponding to that residue. This is

crucial for determining local structure and conformation.

Protein Dynamics: Changes in the chemical environment of the ¹⁵N-labeled amide, reflected

by shifts in its NMR signal, can provide insights into protein dynamics, folding, and

conformational changes.

Interaction Studies: ¹⁵N NMR is highly sensitive to changes in the local electronic

environment. When a drug or binding partner interacts with the protein near the labeled

alanine, the corresponding peak in the ¹H-¹⁵N HSQC spectrum may shift or broaden. This

allows for the precise mapping of binding sites and the determination of binding affinities.

Simplifying Complex Spectra: For large proteins, uniform ¹⁵N labeling can result in thousands

of peaks with severe overlap. Site-specific labeling drastically simplifies the spectrum,

enabling the study of specific regions without spectral crowding.

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ala-
OH-¹⁵N
This protocol describes the manual incorporation of a single Fmoc-Ala-OH-¹⁵N residue into a

peptide sequence using standard Fmoc chemistry.

Materials:

Rink Amide resin (or other suitable solid support)

Fmoc-protected amino acids

Fmoc-Ala-OH-¹⁵N

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Activation base: DIPEA (N,N-Diisopropylethylamine)

Solvents: DMF, Dichloromethane (DCM)

Washing solutions

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS)

Methodology:

Resin Preparation: Swell the resin in DMF in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin (or the N-terminal amino acid of

the growing peptide chain) by treating it with 20% piperidine in DMF for 5-10 minutes.

Repeat once.

Washing: Wash the resin extensively with DMF followed by DCM to remove residual

piperidine and by-products.

¹⁵N-Alanine Coupling:

In a separate vial, dissolve Fmoc-Ala-OH-¹⁵N (3-5 equivalents relative to resin loading),

HBTU/HOBt (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

Pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the

peptide sequence.
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Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM

and dry it. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from

the resin and remove side-chain protecting groups.

Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

Purification: Purify the ¹⁵N-labeled peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Verification: Confirm the mass and purity of the final peptide using mass spectrometry and

analytical HPLC.

Start:
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1. Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, DCM)

2. Coupling:
Fmoc-Ala-OH-15N
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Wash
(DMF, DCM)

More Residues?
Yes

Final Cleavage
(TFA Cocktail)

No Purification
(RP-HPLC)

End:
15N-Labeled Peptide

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Ala-OH-¹⁵N.

NMR Spectroscopy: ¹H-¹⁵N HSQC Experiment
This protocol outlines the general steps for acquiring a 2D ¹H-¹⁵N HSQC spectrum of a ¹⁵N-

labeled peptide.

Materials:

Purified, lyophilized ¹⁵N-labeled peptide

NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, in 90% H₂O / 10% D₂O)

NMR spectrometer equipped with a cryoprobe

NMR tubes
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Methodology:

Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final

concentration typically between 0.1 and 1.0 mM. Transfer the solution to a clean NMR tube.

Spectrometer Setup:

Insert the sample into the spectrometer.

Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity.

Tune and match the probe for both ¹H and ¹⁵N frequencies.

Experiment Selection: Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g.,

hsqcfpf3gpph on Bruker systems).

Parameter Optimization:

Set the spectral widths for both the ¹H (typically ~12-16 ppm) and ¹⁵N (typically ~30-40

ppm) dimensions to cover all expected signals.

Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.

Set the number of scans and dummy scans based on sample concentration to achieve an

adequate signal-to-noise ratio.

Data Acquisition: Start the 2D experiment. Acquisition time can range from minutes to

several hours.

Data Processing:

Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

Perform Fourier transformation.

Phase the spectrum in both dimensions and perform baseline correction.
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Data Analysis: Analyze the resulting 2D spectrum. Each peak represents a correlation

between a backbone amide proton (¹H) and its directly bonded nitrogen (¹⁵N), providing

residue-specific information.

Sample Preparation
(15N-Peptide in Buffer)

Spectrometer Setup
(Lock, Shim, Tune)

Data Acquisition
(2D 1H-15N HSQC)

Data Processing
(FT, Phasing, Baseline)

Spectral Analysis
(Peak Assignment, Interaction Mapping)

Structural / Dynamic Insights

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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